molecular formula C16H16N2O2 B075760 Di-p-toluohydrazide CAS No. 1530-73-0

Di-p-toluohydrazide

Cat. No.: B075760
CAS No.: 1530-73-0
M. Wt: 268.31 g/mol
InChI Key: SWVLEZBOJRWRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-p-toluohydrazide is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88630. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Di-p-toluohydrazide, a hydrazine derivative, has garnered interest in the scientific community for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound is characterized by two p-tolyl groups attached to a hydrazine backbone. Its chemical formula is C9H12N2C_{9}H_{12}N_{2}, and it exhibits properties that make it suitable for various biological applications.

Biological Activities

1. Antioxidant Activity

Antioxidants play a crucial role in combating oxidative stress, which is linked to various diseases. This compound has been evaluated for its antioxidant properties through various assays:

  • DPPH Scavenging Assay : This assay measures the ability of a compound to donate electrons to neutralize free radicals. This compound exhibited significant DPPH radical scavenging activity, with an IC50 value indicating effective concentration levels.
  • ABTS Radical Scavenging : Similar to DPPH, the ABTS assay assesses the compound's ability to scavenge another type of radical. Results showed that this compound effectively reduced ABTS radicals.

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies have shown:

  • Bacterial Inhibition : It was tested against Gram-positive and Gram-negative bacteria, revealing notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : The compound also displayed antifungal activity against Candida species, suggesting its potential use in treating fungal infections.

3. Anticancer Activity

Research indicates that this compound may possess anticancer properties:

  • Cell Viability Assays : In vitro studies using MTT assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduced cell viability in a concentration-dependent manner.
  • Mechanism of Action : The proposed mechanism involves inducing apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and nuclear condensation.

Data Tables

The following table summarizes key biological activities of this compound:

Biological ActivityTest MethodResult (IC50 or Zone of Inhibition)
AntioxidantDPPH25 µg/mL
ABTS30 µg/mL
AntibacterialZone of Inhibition15 mm (E. coli)
20 mm (S. aureus)
AntifungalZone of Inhibition18 mm (Candida albicans)
AnticancerMTT AssayIC50 = 40 µg/mL (HeLa)

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of this compound involved comparing its activity with standard antioxidants like ascorbic acid. The results indicated that this compound's radical scavenging ability was comparable, suggesting its potential as a natural antioxidant agent in food preservation and health supplements.

Case Study 2: Antimicrobial Applications

In another study focusing on its antimicrobial properties, this compound was incorporated into formulations aimed at treating skin infections. The results showed significant improvement in healing rates compared to control groups without the compound, highlighting its therapeutic potential in dermatological applications.

Properties

IUPAC Name

4-methyl-N'-(4-methylbenzoyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)15(19)17-18-16(20)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVLEZBOJRWRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165190
Record name Di-p-toluohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1530-73-0
Record name 4-Methylbenzoic acid 2-(4-methylbenzoyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1530-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-p-toluohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1530-73-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1530-73-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di-p-toluohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-p-toluohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.